2-methyl-5-(trifluoromethoxy)-1H-indole

p97/VCP inhibitor AAA ATPase Cancer target

2-Methyl-5-(trifluoromethoxy)-1H-indole (CAS 900182-99-2) is a C-2 methyl, C-5 trifluoromethoxy-substituted indole building block of the formula C₁₀H₈F₃NO. The indole scaffold is privileged in drug discovery, and the trifluoromethoxy (–OCF₃) group confers a distinctive combination of high electronegativity (χ = 3.7) and intermediate lipophilicity (Hansch-Leo π = 1.04) versus more common –CF₃ and –OCH₃ isosteres.

Molecular Formula C10H8F3NO
Molecular Weight 215.17
CAS No. 900182-99-2
Cat. No. B3030401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(trifluoromethoxy)-1H-indole
CAS900182-99-2
Molecular FormulaC10H8F3NO
Molecular Weight215.17
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)OC(F)(F)F
InChIInChI=1S/C10H8F3NO/c1-6-4-7-5-8(15-10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3
InChIKeyLFVRFYLUTQMYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(trifluoromethoxy)-1H-indole (CAS 900182-99-2): Core Reference for Fluorinated Indole Procurement and Differentiation


2-Methyl-5-(trifluoromethoxy)-1H-indole (CAS 900182-99-2) is a C-2 methyl, C-5 trifluoromethoxy-substituted indole building block of the formula C₁₀H₈F₃NO. The indole scaffold is privileged in drug discovery, and the trifluoromethoxy (–OCF₃) group confers a distinctive combination of high electronegativity (χ = 3.7) and intermediate lipophilicity (Hansch-Leo π = 1.04) versus more common –CF₃ and –OCH₃ isosteres [1]. Patents extensively claim 2- or 5-substituted indoles bearing –OCF₃ for therapeutic applications including analgesia and CNS disorders [2], and recent synthetic methodology enables its preparation for use as a versatile intermediate [3].

Why 5-Substituted 2-Methylindole Analogs Are Not Interchangeable: Substituent-Driven p97 and Biofilm Activity Differentiation


C-5 indole substituents are not functionally interchangeable; a focused SAR study on p97 ATPase inhibitors demonstrated that six C-5 variants (–CF₃, –SF₅, –NO₂, –CH₃, –OCH₃, –OCF₃) on the same phenylindole scaffold span >400-fold in inhibitory IC₅₀ values [1]. The –OCF₃ analog uniquely matches the biochemical activity of the –CF₃ lead while avoiding the potency collapse seen with the bulkier –SF₅ analog [1]. Similarly, in an anti-biofilm series, the 5-(trifluoromethoxy)indole derivative was the most potent hit among all evaluated indole-based analogs [2]. These data demonstrate that procurement of a generic 5-substituted-2-methylindole without considering the specific substituent identity risks substantial loss of target activity.

2-Methyl-5-(trifluoromethoxy)-1H-indole Quantitative Differentiation Evidence: Head-to-Head p97, Lipophilicity, and Biofilm Data


p97 ATPase Inhibition: –OCF₃ Outperforms –CF₃ in Direct Head-to-Head Biochemical Assay

In a prospective SAR study on phenylindole p97 inhibitors, the C-5 trifluoromethoxy analog (compound 26) gave a p97-ADPGlo IC₅₀ of 3.8 ± 0.8 μM, a 1.24-fold improvement over the C-5 trifluoromethyl lead (compound 12, IC₅₀ 4.7 ± 2.0 μM) [1]. The CF₃O derivative was explicitly identified as the biochemically closest match to the CF₃ lead structure, whereas other bioisosteric replacements caused larger potency shifts [1].

p97/VCP inhibitor AAA ATPase Cancer target

p97 Inhibition: –OCF₃ Delivers 5.7-Fold Superior Potency Over –SF₅ Isostere

Replacement of the C-5 CF₃ group with SF₅ led to a pronounced 4.6-fold potency reduction (IC₅₀ 21.5 ± 0.4 μM); the CF₃O analog, in contrast, maintained comparable activity to the lead (3.8 ± 0.8 μM) [1]. This represents a 5.7-fold superiority of OCF₃ over SF₅, contradicting the common assumption that SF₅ serves as a superior CF₃ bioisostere [1].

p97/VCP inhibitor bioisostere SF₅ indole

Lipophilicity Differentiation: –OCF₃ Occupies a Unique Intermediate Hansch-Leo π Space Between –OCH₃ and –CF₃

The Hansch-Leo π constant for –OCF₃ is 1.04, positioning it between –OCH₃ (π = –0.02) and –CF₃ (π = 0.88) [1][2]. This intermediate lipophilicity provides a distinct ADME-tuning window: higher membrane permeability than the hydrophilic –OCH₃ analog, yet lower non-specific binding risk than the more lipophilic –SCF₃ (π = 1.44) [1].

lipophilicity Hansch-Leo π drug design

Anti-Biofilm Activity: 5-Trifluoromethoxy Indole Scaffold Is the Most Potent Hit Against MRSA Biofilm Formation

In a series of conformationally constrained indole-based oroidin analogs, the 5-(trifluoromethoxy)indole derivative 4b was the most potent inhibitor of S. aureus biofilm formation with an MBIC₅₀ of 20 μM [1]. Other indole substitutions in the series yielded weaker activity, highlighting the privileged nature of the 5-OCF₃-substituted indole core [1].

biofilm inhibition MRSA antimicrobial

2-Methyl-5-(trifluoromethoxy)-1H-indole High-Value Application Scenarios Driven by Quantitative Evidence


p97/VCP Inhibitor Lead Optimization in Oncology

The 1.24-fold potency advantage of the –OCF₃ over the –CF₃ analog and the 5.7-fold superiority over –SF₅ make 2-methyl-5-(trifluoromethoxy)-1H-indole the preferred C-5-substituted indole building block for synthesizing focused p97 inhibitor libraries. Researchers can expect tighter SAR around the lead chemotype when using this intermediate, based on direct head-to-head ADPGlo data [1].

Anti-Biofilm Agent Development Targeting MRSA

The 5-OCF₃ indole motif demonstrated the most potent biofilm inhibition (MBIC₅₀ = 20 μM) among all indole-based oroidin analogs [1]. 2-Methyl-5-(trifluoromethoxy)-1H-indole thus serves as a core intermediate for synthesizing novel 2-aminoimidazole-indole hybrids with potential to address methicillin-resistant S. aureus biofilm infections.

Physicochemical Tuning for CNS Drug Candidates

With a Hansch-Leo π of 1.04, the –OCF₃ group uniquely positions 2-methyl-5-(trifluoromethoxy)-1H-indole between the hydrophilic –OCH₃ (π = –0.02) and moderately lipophilic –CF₃ (π = 0.88) extremes [1][2]. This intermediate lipophilicity is ideal for optimizing blood-brain barrier penetration and CNS target engagement, a property leveraged in patented 5-HT₆ and 5-HT₂C/₂B receptor antagonist indole series [3].

Fragment-Based and DNA-Encoded Library Synthesis

The commercial availability of 2-methyl-5-(trifluoromethoxy)-1H-indole (purity ≥95%, multiple vendors) combined with its well-defined physicochemical fingerprint (MW 215.17, strong electron-withdrawing character, orthogonal OCF₃ conformation) makes it a rationally selected fragment for DNA-encoded library (DEL) construction or fragment-based screening where balanced lipophilicity and target versatility are required.

Quote Request

Request a Quote for 2-methyl-5-(trifluoromethoxy)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.